N-Mesityl-2-((4-(p-tolyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Catalog No.
S12220837
CAS No.
M.F
C28H31N5OS
M. Wt
485.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Mesityl-2-((4-(p-tolyl)-5-((p-tolylamino)methyl)...

Product Name

N-Mesityl-2-((4-(p-tolyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

IUPAC Name

2-[[5-[(4-methylanilino)methyl]-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide

Molecular Formula

C28H31N5OS

Molecular Weight

485.6 g/mol

InChI

InChI=1S/C28H31N5OS/c1-18-6-10-23(11-7-18)29-16-25-31-32-28(33(25)24-12-8-19(2)9-13-24)35-17-26(34)30-27-21(4)14-20(3)15-22(27)5/h6-15,29H,16-17H2,1-5H3,(H,30,34)

InChI Key

KNCDUEYTRNWTDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)NC4=C(C=C(C=C4C)C)C

N-Mesityl-2-((4-(p-tolyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic compound characterized by its complex structure, which includes a mesityl group, a triazole moiety, and a thioacetamide functional group. The presence of the triazole ring is significant due to its role in various biological activities and its potential as a pharmacophore in medicinal chemistry. The compound's full chemical structure can be represented as follows:

C21H26N4S\text{C}_{21}\text{H}_{26}\text{N}_4\text{S}

This compound is notable for its potential applications in pharmacology and agricultural chemistry.

The chemical reactivity of N-Mesityl-2-((4-(p-tolyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide can be analyzed through various types of reactions:

  • Nucleophilic Substitution: The thioacetamide group can undergo nucleophilic substitution reactions, particularly with electrophiles.
  • Deprotonation: The amide nitrogen can be deprotonated under basic conditions, leading to the formation of reactive intermediates.
  • Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form imines or related compounds.

These reactions highlight the compound's versatility in synthetic organic chemistry.

N-Mesityl-2-((4-(p-tolyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide exhibits various biological activities that make it of interest in pharmaceutical research:

  • Antimicrobial Activity: Compounds containing triazole rings are often studied for their antimicrobial properties. This compound may exhibit similar effects against certain bacterial strains.
  • Antitumor Properties: Some derivatives of triazole have been shown to have anticancer activity, suggesting that this compound could also possess such properties.
  • Enzyme Inhibition: The structural features may allow it to interact with specific enzymes, potentially inhibiting their activity.

These biological activities warrant further investigation through pharmacological studies.

The synthesis of N-Mesityl-2-((4-(p-tolyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves several key steps:

  • Formation of the Triazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and carbonyl compounds.
  • Thioacetylation: The introduction of the thioacetamide group can be done using thioacetic acid or its derivatives in the presence of activating agents.
  • Mesitylation: Finally, the mesityl group can be introduced via alkylation reactions with mesityl halides.

Each step requires careful optimization to yield high purity and yield of the final product.

N-Mesityl-2-((4-(p-tolyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide has potential applications in several fields:

  • Pharmaceuticals: Its biological activities make it a candidate for drug development targeting infections or cancer.
  • Agricultural Chemistry: Similar compounds are often explored as fungicides or herbicides due to their ability to inhibit microbial growth.
  • Material Science: The unique properties of triazole-containing compounds may lend themselves to applications in polymers or coatings.

Interaction studies are crucial for understanding how N-Mesityl-2-((4-(p-tolyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide interacts with biological systems:

  • Protein Binding Studies: Investigating how the compound binds to proteins can reveal its mechanism of action and potential side effects.
  • Enzyme Kinetics: Understanding how it affects enzyme activity helps elucidate its therapeutic potential.
  • Cellular Assays: Conducting assays on cell lines can provide insights into cytotoxicity and efficacy.

These studies are essential for advancing the compound towards clinical applications.

Several compounds share structural similarities with N-Mesityl-2-((4-(p-tolyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide, including:

  • Thiadiazoles: Known for their antimicrobial properties but differ in their sulfur positioning and ring structure.
  • Triazole Derivatives: Such as 1,2,4-triazole-based antifungals which have a different substituent pattern affecting their biological activity.
  • Aminothiazoles: These compounds also exhibit diverse biological activities but lack the triazole moiety.

Comparison Table

Compound NameStructureBiological ActivityUnique Features
N-Mesityl...Contains mesityl and triazoleAntimicrobial, AntitumorThioacetamide group
ThiadiazolesThiadiazole ringAntimicrobialDifferent sulfur positioning
Triazole DerivativesTriazole ringAntifungalVarying substituent patterns
AminothiazolesThiazole ringDiverse activitiesLacks triazole

The uniqueness of N-Mesityl-2-((4-(p-tolyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide lies in its specific combination of functional groups and structural complexity that may confer distinct biological properties compared to these similar compounds.

XLogP3

6.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

485.22493180 g/mol

Monoisotopic Mass

485.22493180 g/mol

Heavy Atom Count

35

Dates

Last modified: 08-09-2024

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